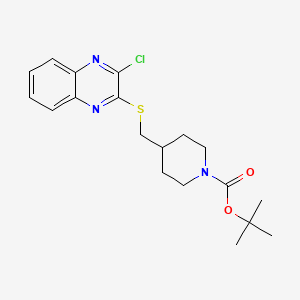
4-Hydroxy-1,3-benzodioxol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-1,3-benzodioxol-2-one is an organic compound with the molecular formula C7H4O4. It is a derivative of benzodioxole, characterized by a hydroxyl group at the 4-position and a lactone ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1,3-benzodioxol-2-one typically involves the reaction of catechol with carbon dioxide in the presence of a base, followed by cyclization to form the lactone ring. One common method includes the use of sodium hydroxide (NaOH) as a base and methanol as a solvent. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-1,3-benzodioxol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The lactone ring can be reduced to form diols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diols and other reduced forms.
Substitution: Halogenated and nitrated benzodioxole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-1,3-benzodioxol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 4-Hydroxy-1,3-benzodioxol-2-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins. This interaction is facilitated by the compound’s ability to bind to the active site of the enzyme, blocking its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-5-nitro-1,3-benzodioxol-2-one: Similar structure with a nitro group at the 5-position.
1,3-Benzodioxol-2-one: Lacks the hydroxyl group at the 4-position.
1,3-Benzodioxole: Parent compound without the lactone ring
Uniqueness
4-Hydroxy-1,3-benzodioxol-2-one is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a lactone ring. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
6249-25-8 |
|---|---|
Molekularformel |
C7H4O4 |
Molekulargewicht |
152.10 g/mol |
IUPAC-Name |
4-hydroxy-1,3-benzodioxol-2-one |
InChI |
InChI=1S/C7H4O4/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3,8H |
InChI-Schlüssel |
GUFBCFUTLOKYBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)OC(=O)O2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl 5-[1,1-dimethyl-2-(methylamino)ethyl]-1H-pyrazole-1-carboxylate](/img/structure/B13967050.png)



![6-Butyl-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B13967072.png)


![3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one](/img/structure/B13967092.png)
![6-Benzyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13967093.png)
![3-[1-(4-acetylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B13967106.png)

![1H-Pyrido[2,3-c][1,2,5]triazepine](/img/structure/B13967112.png)
![2-(Chloromethyl)imidazo[1,2-a]pyridine-6-methanol](/img/structure/B13967121.png)
